molecular formula C18H12ClN3O4 B2767951 (E)-N'-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide CAS No. 321980-49-8

(E)-N'-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide

Cat. No.: B2767951
CAS No.: 321980-49-8
M. Wt: 369.76
InChI Key: QHKQEDHRCOVWRN-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-N’-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also contains a chlorophenyl group, which is a phenyl group (a six-membered aromatic ring) with a chlorine atom attached .

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing compounds with structural elements similar to (E)-N'-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide. For instance, microwave and conventional synthesis methods have been employed to create metal complexes derived from acid hydrazones, indicating the utility of these compounds in forming metal-organic frameworks with potential applications in catalysis and material science (Jabeen et al., 2018).

Biological Activities

The antimicrobial and antifungal properties of compounds containing furan and benzimidazole structures have been extensively studied. For example, certain derivatives have shown remarkable antibacterial activities against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting their potential use in developing new antimicrobial agents (Jafari et al., 2017).

Anti-inflammatory and Analgesic Effects

Research on novel pyrazoline derivatives, which share structural motifs with the compound of interest, has demonstrated significant in vivo anti-inflammatory and in vitro antibacterial activities. These findings highlight the potential therapeutic applications of these compounds in treating inflammation and bacterial infections (Ravula et al., 2016).

Antihypertensive Activities

Compounds synthesized from thiosemicarbazides, triazoles, and Schiff bases, similar in structure to the compound , have been found to possess good antihypertensive α-blocking activity. This suggests their potential use in the development of new antihypertensive drugs with lower toxicity profiles (Abdel-Wahab et al., 2008).

Agricultural Applications

Solid lipid nanoparticles and polymeric nanocapsules have been explored for the sustained release of agricultural fungicides. This approach could potentially be adapted for compounds like this compound, aiming to improve the efficacy and reduce the environmental impact of plant protection products (Campos et al., 2015).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. For example, it could be interesting to investigate its potential antiviral activity, as some similar compounds have shown such activity .

Properties

IUPAC Name

N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O4/c19-14-6-4-12(5-7-14)17-9-8-16(26-17)11-20-21-18(23)13-2-1-3-15(10-13)22(24)25/h1-11H,(H,21,23)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKQEDHRCOVWRN-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.